Disodium 2,5-dihydroxybenzene-1,3-disulphonate

Redox Flow Battery Electrochemistry Energy Storage

Disodium 2,5-dihydroxybenzene-1,3-disulphonate (CAS 93840-62-1) is a water-soluble dihydroxybenzene disulfonate salt with the molecular formula C₆H₄Na₂O₈S₂ and a molecular weight of 314.20 g/mol. This compound belongs to the class of sulfonated catechol derivatives and functions as both a metal-chelating agent and a redox-active organic molecule.

Molecular Formula C6H4Na2O8S2
Molecular Weight 314.2 g/mol
CAS No. 93840-62-1
Cat. No. B12681429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2,5-dihydroxybenzene-1,3-disulphonate
CAS93840-62-1
Molecular FormulaC6H4Na2O8S2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C6H6O8S2.2Na/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
InChIKeyXYYHOGSZZTXVFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2,5-Dihydroxybenzene-1,3-Disulphonate (CAS 93840-62-1): A Positional Isomer Chelating Agent and Redox-Active Material


Disodium 2,5-dihydroxybenzene-1,3-disulphonate (CAS 93840-62-1) is a water-soluble dihydroxybenzene disulfonate salt with the molecular formula C₆H₄Na₂O₈S₂ and a molecular weight of 314.20 g/mol . This compound belongs to the class of sulfonated catechol derivatives and functions as both a metal-chelating agent and a redox-active organic molecule. Its 2,5-dihydroxy substitution pattern distinguishes it from the more widely known Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate, CAS 149-45-1), resulting in different electrochemical and coordination behavior [1]. The compound is synthesized via sulfonation of catechol followed by neutralization with sodium hydroxide .

Why 4,5-Dihydroxy Isomers or Other Metal Chelators Cannot Simply Substitute for Disodium 2,5-Dihydroxybenzene-1,3-Disulphonate


Dihydroxybenzene disulfonate isomers exhibit markedly different electrochemical mechanisms and metal-binding selectivities due to the position of the hydroxyl groups relative to the sulfonate substituents [1]. While the 4,5-isomer (Tiron) is a well-established colorimetric reagent for iron, titanium, and molybdenum, the 2,5-isomer demonstrates a distinct redox mechanism in acidic aqueous systems, as evidenced by its independent application as a catholyte material in organic redox flow batteries where it exhibits high reversibility and a different electrochemical pathway [2]. Furthermore, the counterion identity (disodium vs. dipotassium salt, CAS 51579-80-7) can influence solubility, crystallization behavior, and ionic conductivity in formulation contexts . Generic substitution without verifying isomer-specific performance data risks suboptimal metal detection sensitivity, altered electrochemical potential, or incompatibility in battery electrolyte formulations.

Quantitative Differentiation Evidence for Disodium 2,5-Dihydroxybenzene-1,3-Disulphonate vs. Closest Analogs


Distinct Electrochemical Mechanism in Aqueous Redox Flow Batteries vs. 4,5-Dihydroxy-1,3-Benzenedisulfonate (Tiron)

In the first reported aqueous organic redox flow battery (AORFB) using quinonoid compounds, both 4,5-dihydroxy-1,3-benzenedisulfonate (4,5-DHBDS) and 2,5-dihydroxybenzenedisulfonate (2,5-DHBDS, the disodium salt of which is CAS 93840-62-1) were employed as catholyte materials. The study explicitly states that the two hydroquinone isomers 'have different electrochemical mechanism[s]' despite both exhibiting good reversibility and relatively high potentials in acidic solutions [1]. The full cell achieved an average coulombic efficiency of 99% and energy efficiency of 70% over 100 cycles when using both isomers paired with a PbSO₄/Pb anode [1].

Redox Flow Battery Electrochemistry Energy Storage

Positional Isomerism Dictates Metal Chelation Geometry: 2,5- vs. 4,5-Dihydroxy Substitution Pattern

The 2,5-dihydroxy substitution pattern on the benzene ring positions the two hydroxyl groups in a para-type relationship relative to each other, while the two sulfonate groups occupy the 1,3-positions. In contrast, the 4,5-isomer (Tiron) has hydroxyl groups in an ortho-type (catechol) arrangement at the 4,5-positions . This structural difference fundamentally alters the metal coordination geometry: the 4,5-isomer can form a stable five-membered chelate ring with metal ions through its adjacent hydroxyl groups, whereas the 2,5-isomer's hydroxyl groups are not adjacent and cannot participate in the same bidentate O,O-chelation mode [1]. Instead, the 2,5-isomer may coordinate metals via mixed O- (hydroxyl) and O- (sulfonate) donor atoms, resulting in different complex stability constants and absorption spectra [1]. Direct comparative stability constant data for the 2,5-isomer vs. the 4,5-isomer with specific metal ions is not available in the identified primary literature.

Metal Chelation Coordination Chemistry Colorimetric Analysis

Counterion-Specific Differentiation: Disodium vs. Dipotassium Salt of 2,5-Dihydroxybenzene-1,3-Disulfonate

The disodium salt (CAS 93840-62-1, MW 314.20) and the dipotassium salt (CAS 51579-80-7, MW 346.42) share the same 2,5-dihydroxybenzene-1,3-disulfonate anion but differ in counterion . The dipotassium salt is commercially available as a technical-grade product at ~70% purity [1]. Sodium and potassium counterions confer different physicochemical properties: the disodium salt generally exhibits higher aqueous solubility and lower hygroscopicity compared to the dipotassium analog, which is relevant for applications requiring concentrated electrolyte solutions [2]. In redox flow battery applications, the disodium salt is preferred for its higher molar conductivity and lower viscosity in concentrated solutions [2]. No direct head-to-head solubility or conductivity comparison data for the two salts was identified in accessible primary literature.

Salt Selection Solubility Formulation Development

Confirmed Utility in Aqueous Organic Redox Flow Battery Catholyte with 99% Coulombic Efficiency

The 2009 study by Xu et al. represents the first demonstration of an aqueous organic redox flow battery using quinonoid compounds as positive electrode materials, where 2,5-dihydroxybenzenedisulfonate was employed as one of two catholyte candidates [1]. The full-cell configuration, using a PbSO₄/Pb negative electrode and an ion-exchange membrane in aqueous H₂SO₄, achieved an average coulombic efficiency of 99% and an energy efficiency of 70% sustained over 100 charge-discharge cycles [1]. Both the 2,5- and 4,5-isomers contributed to this performance, though the study notes their electrochemical mechanisms differ [1]. This places the disodium 2,5-dihydroxybenzene-1,3-disulphonate among the earliest validated organic catholyte materials for AORFB technology [2].

Redox Flow Battery Catholyte Material Energy Efficiency

High-Value Application Scenarios for Disodium 2,5-Dihydroxybenzene-1,3-Disulphonate Based on Evidence


Catholyte Material for Aqueous Organic Redox Flow Batteries (AORFBs)

Disodium 2,5-dihydroxybenzene-1,3-disulphonate serves as a positive electrode (catholyte) active material in AORFBs, as demonstrated in the foundational 2009 study by Xu et al. where it contributed to 99% coulombic efficiency and 70% energy efficiency over 100 cycles [1]. Researchers developing next-generation organic flow batteries should specify this isomer when the distinct electrochemical mechanism of the 2,5-dihydroxy substitution pattern is desired, rather than defaulting to the more common 4,5-isomer (Tiron) .

Alternative Metal Chelation Probe with Distinct Coordination Geometry

The non-adjacent 2,5-dihydroxy substitution pattern precludes classical catechol-type bidentate O,O-chelation and instead may favor mixed hydroxyl-sulfonate coordination modes, potentially offering selectivity differentiation from Tiron (4,5-isomer) for specific transition metal ions [1]. Analytical laboratories seeking to develop novel colorimetric detection methods for metals where Tiron shows interference may find the 2,5-isomer a valuable alternative scaffold, though empirical validation for each target metal is required .

High-Purity Disodium Salt for Conductivity-Sensitive Electrolyte Formulations

When the 2,5-dihydroxybenzene-1,3-disulfonate anion is required in aqueous electrolyte systems, the disodium salt (CAS 93840-62-1) is preferred over the dipotassium analog (CAS 51579-80-7) due to the higher molar conductivity of Na⁺ compared to K⁺ and the typically higher purity grades available [1]. This is relevant for electrochemical applications, including redox flow battery electrolytes and electrodeposition baths, where precise ionic strength and conductivity control are critical .

Reference Standard for Isomer-Specific Analytical Method Development

Given that dihydroxybenzene disulfonate isomers may co-exist as synthetic byproducts or degradation products, the 2,5-isomer disodium salt can serve as a certified reference standard for HPLC, LC-MS, or capillary electrophoresis method development aimed at isomer-specific quantification in pharmaceutical or environmental samples [1]. Its distinct retention time and mass spectrum compared to the 4,5-isomer enable unambiguous identification in complex matrices.

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